molecular formula C9H16N2O7 B10825208 gamma-DGG acetate

gamma-DGG acetate

Cat. No.: B10825208
M. Wt: 264.23 g/mol
InChI Key: LVLYMXYYOGBGBJ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound gamma-D-glutamylglycine, commonly referred to as gamma-DGG, is a competitive blocker of the AMPA receptor. This compound is known for its ability to inhibit excitatory post-synaptic potentials, making it a valuable tool in neuropharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-D-glutamylglycine can be synthesized through a series of chemical reactions involving the coupling of glutamic acid and glycine. The process typically involves the use of protective groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in this synthesis include dicyclohexylcarbodiimide and N-hydroxysuccinimide.

Industrial Production Methods

In an industrial setting, the production of gamma-D-glutamylglycine may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gamma-D-glutamylglycine primarily undergoes substitution reactions due to the presence of amino and carboxyl functional groups. It can also participate in condensation reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide.

    Condensation Reactions: Often carried out in the presence of coupling agents like carbodiimides.

Major Products

The major products formed from these reactions are peptides and peptide derivatives, which can be further modified for various research applications.

Scientific Research Applications

Gamma-D-glutamylglycine is widely used in scientific research, particularly in the fields of neuropharmacology and neurobiology. Its primary application is as an AMPA receptor blocker, which allows researchers to study the role of these receptors in synaptic transmission and plasticity. Additionally, gamma-D-glutamylglycine is used in the development of therapeutic agents for neurological disorders such as epilepsy and neurodegenerative diseases .

Mechanism of Action

Gamma-D-glutamylglycine exerts its effects by competitively binding to the AMPA receptor, thereby inhibiting the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces the amplitude of excitatory post-synaptic potentials, which can modulate synaptic transmission and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Kainate: Another AMPA receptor blocker, but with different binding properties.

    CNQX: A non-competitive AMPA receptor antagonist.

    NBQX: A selective AMPA receptor antagonist with higher potency.

Uniqueness

Gamma-D-glutamylglycine is unique in its reversible action and its ability to selectively inhibit AMPA receptors without affecting other types of glutamate receptors. This specificity makes it a valuable tool for studying synaptic transmission and developing targeted therapies for neurological disorders .

Properties

Molecular Formula

C9H16N2O7

Molecular Weight

264.23 g/mol

IUPAC Name

acetic acid;(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C7H12N2O5.C2H4O2/c8-4(7(13)14)1-2-5(10)9-3-6(11)12;1-2(3)4/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14);1H3,(H,3,4)/t4-;/m1./s1

InChI Key

LVLYMXYYOGBGBJ-PGMHMLKASA-N

Isomeric SMILES

CC(=O)O.C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N

Canonical SMILES

CC(=O)O.C(CC(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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